1-Cyclopropyl-3-phenylpropan-1-one

Description

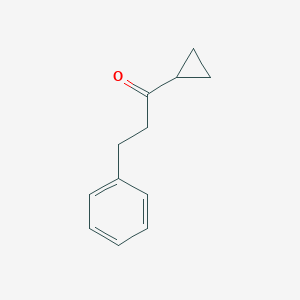

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGGLPZDDDVSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644001 | |

| Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136120-65-5 | |

| Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-3-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the cyclopropyl group has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties.[1] This guide provides a comprehensive technical overview of 1-Cyclopropyl-3-phenylpropan-1-one (IUPAC Name), a molecule of interest at the intersection of these design principles. Its structural framework, combining a cyclopropyl ketone with a phenylpropyl chain, presents a compelling scaffold for further chemical exploration and potential therapeutic applications.

This document will delve into the nomenclature, physicochemical properties, synthetic strategies, and spectral characterization of this compound. Furthermore, we will explore its potential applications in drug discovery, drawing upon the established significance of the cyclopropyl ketone moiety.

Nomenclature and Structural Identification

-

IUPAC Name: this compound[2]

-

CAS Number: 136120-65-5[2]

-

Synonyms: Cyclopropyl 2-phenethyl ketone, 1-Propanone, 1-cyclopropyl-3-phenyl-[2]

-

Molecular Formula: C₁₂H₁₄O[2]

-

Molecular Weight: 174.24 g/mol [2]

-

InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N[2]

Chemical Structure:

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of phenethyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Causality in Experimental Design:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, stringent anhydrous conditions are essential for the success of this reaction.

-

Low-Temperature Acylation: The acylation step is exothermic. Performing it at low temperatures minimizes side reactions, such as double addition to the carbonyl group.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid, which is sufficient to hydrolyze the magnesium alkoxide intermediate without causing unwanted side reactions that could occur with stronger acids.

Spectral Characterization (Predicted)

In the absence of experimentally obtained spectra, we can predict the characteristic signals for this compound based on its structure and data from analogous compounds.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl ring.

-

δ 3.05 (t, J=7.6 Hz, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).

-

δ 2.85 (t, J=7.6 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

δ 1.90-1.80 (m, 1H): Methine proton of the cyclopropyl ring (-CH-C=O).

-

δ 1.10-1.00 (m, 2H): Methylene protons of the cyclopropyl ring.

-

δ 0.90-0.80 (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 209.0: Carbonyl carbon (C=O).

-

δ 141.0: Quaternary aromatic carbon (C-CH₂).

-

δ 128.5: Aromatic CH carbons.

-

δ 128.3: Aromatic CH carbons.

-

δ 126.0: Aromatic CH carbon.

-

δ 40.0: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).

-

δ 30.0: Methylene carbon adjacent to the phenyl ring (-CH₂-Ph).

-

δ 18.0: Methine carbon of the cyclopropyl ring (-CH-C=O).

-

δ 11.0: Methylene carbons of the cyclopropyl ring (-CH₂-CH-).

Infrared (IR) Spectroscopy (Predicted):

-

~3070 cm⁻¹: C-H stretching of the aromatic ring.

-

~3010 cm⁻¹: C-H stretching of the cyclopropyl ring.

-

~2920, 2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.

-

~1690 cm⁻¹: Strong C=O stretching of the ketone, conjugated with the cyclopropyl ring.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS) (Predicted):

-

m/z 174 (M⁺): Molecular ion peak.

-

m/z 105: Fragment corresponding to [C₆H₅CH₂CH₂]⁺.

-

m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment for compounds with a benzyl group.

-

m/z 69: Fragment corresponding to the cyclopropylcarbonyl cation [C₃H₅CO]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point or intermediate for the synthesis of novel therapeutic agents.

Signaling Pathway and Target Interaction Logic:

Figure 3: Rationale for the application of the core scaffold in drug discovery.

-

Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl or branched alkyl groups. This can lead to an improved pharmacokinetic profile with a longer half-life.

-

Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, and the overall shape of the molecule can be tailored to fit into the active sites of various enzymes. For instance, related 1,3-diphenylpropan-1-one derivatives have been investigated as cytotoxic agents. [3]* Scaffold for Further Derivatization: The phenyl ring and the ketone group are amenable to a wide range of chemical modifications, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. For example, the phenyl ring can be substituted to explore interactions with specific pockets in a target protein, and the ketone can be reduced to an alcohol or converted to an amine to introduce new interaction points.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally related compounds such as cyclopropyl phenyl ketone, the following precautions are advised:

-

GHS Hazard Statements (Inferred):

-

May cause skin irritation. [4] * May cause serious eye irritation. [4] * May cause respiratory irritation. [4]* Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a metabolically robust cyclopropyl group and a versatile phenylpropyl scaffold makes it an attractive starting point for the development of novel therapeutic agents. While experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on sound chemical principles and data from analogous structures. Further research into the biological activities of this compound and its derivatives is warranted.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropyl phenyl ketone. Retrieved from [Link]

-

ChemRxiv. (2023). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropyl-3-phenylpropan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Cyclopropyl-3-phenylpropan-1-one. This document details plausible synthetic routes, including the catalytic hydrogenation of its unsaturated precursor and Friedel-Crafts acylation, providing a basis for its laboratory-scale preparation. The unique structural characteristics imparted by the cyclopropyl moiety are discussed in the context of its reactivity and potential applications, particularly within the realm of medicinal chemistry and drug discovery. The inclusion of the cyclopropyl group, a prevalent motif in numerous pharmaceuticals, offers distinct advantages in modulating a molecule's pharmacological profile.[1][2][3] This guide serves as a foundational resource for researchers interested in the synthesis and utilization of this versatile ketone.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[1][2] When conjugated with a ketone, the cyclopropyl ring can participate in a variety of chemical transformations, acting as a versatile three-carbon synthon. This compound, also known by its synonym CYCLOPROPYL 2-PHENETHYL KETONE, combines this reactive cyclopropyl ketone functionality with a phenethyl side chain, making it an intriguing building block for the synthesis of more complex molecular architectures. Its structural properties suggest potential applications as an intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [4] |

| Molecular Weight | 174.24 g/mol | [4] |

| CAS Number | 136120-65-5 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Predicted: Soluble in organic solvents like ethanol, diethyl ether, and chloroform; sparingly soluble in water. | Inferred from similar compounds[5] |

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as cyclopropyl phenyl ketone and 3-phenylpropan-1-one derivatives.

-

¹H NMR (Predicted):

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.15-7.35 ppm (5H).

-

Methylene Protons (CH₂-Ph): A triplet around δ 2.95 ppm (2H).

-

Methylene Protons (CH₂-CO): A triplet around δ 2.75 ppm (2H).

-

Cyclopropyl Methine Proton (CH): A multiplet in the upfield region, approximately δ 1.80-1.95 ppm (1H). This upfield shift is a characteristic feature due to the magnetic anisotropy of the cyclopropane ring.

-

Cyclopropyl Methylene Protons (CH₂): Two multiplets in the upfield region, expected around δ 0.80-1.10 ppm (4H).

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 209-211 ppm.

-

Aromatic Carbons (C₆H₅): Signals in the range of δ 126-141 ppm.

-

Methylene Carbon (CH₂-Ph): A signal around δ 40 ppm.

-

Methylene Carbon (CH₂-CO): A signal around δ 30 ppm.

-

Cyclopropyl Methine Carbon (CH): A signal around δ 18-20 ppm.

-

Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region, around δ 10-12 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C-H Bending (Cyclopropyl): A characteristic absorption band around 1020 cm⁻¹.

-

-

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 174.

-

Major Fragmentation Peaks: Expected fragments would include the loss of the cyclopropyl group (m/z = 133), the phenethyl group (m/z = 69), and the tropylium ion (m/z = 91) which is characteristic of compounds containing a benzyl moiety.

-

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not extensively documented, two primary synthetic strategies can be proposed based on established organic chemistry principles: catalytic hydrogenation of an unsaturated precursor and Friedel-Crafts acylation.

Synthesis via Catalytic Hydrogenation

This approach involves the synthesis of the α,β-unsaturated ketone, 1-cyclopropyl-3-phenyl-2-propen-1-one, followed by selective hydrogenation of the carbon-carbon double bond.

Caption: Two-step synthesis via hydrogenation.

Experimental Protocol:

-

Step 1: Synthesis of 1-Cyclopropyl-3-phenyl-2-propen-1-one (Chalcone Intermediate)

-

To a solution of cyclopropyl methyl ketone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.0 eq) dropwise at room temperature.

-

Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

-

Step 2: Catalytic Hydrogenation

-

Dissolve the synthesized 1-cyclopropyl-3-phenyl-2-propen-1-one in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones. The use of a palladium catalyst for hydrogenation is selective for the reduction of the carbon-carbon double bond while leaving the carbonyl group and the aromatic ring intact under mild conditions.[6][7]

Synthesis via Friedel-Crafts Acylation

An alternative approach is the Friedel-Crafts acylation of an appropriate aromatic substrate with a suitable acylating agent.

Caption: Synthesis via Friedel-Crafts Acylation.

Experimental Protocol:

-

Preparation of the Acylating Agent: Prepare 3-phenylpropionyl chloride from 3-phenylpropionic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

Friedel-Crafts Acylation:

-

To a stirred suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq), in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add 3-phenylpropionyl chloride (1.0 eq) dropwise.

-

After stirring for a short period, add a solution of a cyclopropyl nucleophile, such as cyclopropyllithium or a cyclopropyl Grignard reagent, dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for forming aryl ketones.[8][9][10][11][12] The use of a strong Lewis acid is necessary to generate the highly reactive acylium ion intermediate. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl group and the unique properties of the strained cyclopropane ring. The cyclopropyl ketone moiety can undergo a variety of transformations, including ring-opening reactions and cycloadditions, making it a valuable synthetic intermediate.[13][14][15]

Potential Applications in Drug Discovery:

The incorporation of the cyclopropyl group can significantly impact the pharmacological properties of a molecule. It can:

-

Enhance Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[3]

-

Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3]

-

Modulate Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Given these properties, this compound serves as a promising scaffold for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of similar cyclopropyl ketones, the following precautions are recommended:[5][16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from heat and ignition sources.

-

Toxicity: Cyclopropyl ketones can be irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed.[5]

It is imperative to consult the safety data sheets of all reagents used in the synthesis of this compound and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

This compound is a molecule of significant interest due to the presence of the versatile cyclopropyl ketone moiety. While detailed experimental characterization is limited, its physical, chemical, and spectroscopic properties can be reliably predicted. The synthetic routes outlined in this guide, based on well-established chemical reactions, provide a practical framework for its preparation. The unique properties conferred by the cyclopropyl group make this compound a valuable building block for the development of novel molecules with potential applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

References

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2014). Journal of the American Chemical Society. [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. [Link]

-

Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. (2006). Journal of the American Chemical Society. [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters. [Link]

-

Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

1-Cyclopropyl-2-phenylethan-1-one. (n.d.). PubChem. [Link]

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. [Link]

-

Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2015). Molecules. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. (1968). Tetrahedron Letters. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Request PDF. [Link]

-

Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. [Link]

-

Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020). ACS Omega. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

- 16. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 17. Cyclopropyl Phenyl Ketone Proton Full Spectrum [wiredchemist.com]

- 18. Cyclopropane synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-3-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-cyclopropyl-3-phenylpropan-1-one, a molecule of significant interest in medicinal chemistry and organic synthesis. By integrating theoretical principles with established experimental and computational methodologies, this document elucidates the key structural features that govern the molecule's behavior. We delve into the electronic and steric factors dictating the conformational landscape, with a particular focus on the orientation of the cyclopropyl and phenylpropyl moieties relative to the central carbonyl group. This guide also presents detailed protocols for the synthesis and characterization of this compound, alongside computational workflows for its conformational analysis, offering valuable insights for researchers engaged in the design and development of novel therapeutics and synthetic methodologies.

Introduction: The Significance of the Cyclopropyl Ketone Motif

The cyclopropyl group is a unique structural element in organic chemistry, imbuing molecules with a distinct combination of steric and electronic properties.[1] When conjugated with a carbonyl group, as in cyclopropyl ketones, these properties are amplified, leading to fascinating conformational behavior and reactivity.[2] The rigid framework of the cyclopropane ring and its ability to engage in electronic conjugation profoundly influence the molecule's shape and energy, which in turn dictates its interactions with biological targets and its utility in synthetic transformations.[3]

This compound incorporates this intriguing cyclopropyl ketone core, further functionalized with a phenylpropyl chain. This combination of a small, strained ring and a flexible, aromatic side chain presents a compelling case study in conformational analysis. Understanding the three-dimensional structure of this molecule is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and optimizing synthetic routes. The unique conformational constraints imposed by the cyclopropyl group can lead to improved metabolic stability, enhanced binding affinity to protein targets, and increased cell permeability, making molecules like this compound attractive scaffolds in drug discovery.[3]

This guide will systematically explore the structural nuances of this compound, providing a foundational understanding for its application in advanced chemical research.

Molecular Structure and Key Features

The molecular structure of this compound (C₁₂H₁₄O) consists of a central propan-1-one backbone.[4] The carbonyl group is flanked by a cyclopropyl ring at the C1 position and a phenylpropyl group at the C3 position.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Weight | 174.24 g/mol | [4] |

| Canonical SMILES | C1CC1C(=O)CCC2=CC=CC=C2 | [4] |

The presence of the three-membered cyclopropyl ring introduces significant ring strain, which influences the bond angles and lengths of the adjacent atoms. The electronic nature of the cyclopropyl group is often described as having partial double-bond character, allowing it to conjugate with the neighboring π-system of the carbonyl group. This conjugation is a critical factor in determining the molecule's preferred conformation.

Conformational Analysis: Unraveling the 3D Landscape

The conformational flexibility of this compound is primarily centered around two key rotatable bonds:

-

The C(cyclopropyl)-C(carbonyl) bond: Rotation around this bond dictates the orientation of the cyclopropyl ring relative to the carbonyl group.

-

The C2-C3 bond of the propanone chain: Rotation around this bond, along with the other single bonds in the phenylpropyl chain, determines the spatial disposition of the phenyl group.

The Dominance of the s-cis Conformation

For simple cyclopropyl ketones, such as cyclopropyl methyl ketone, extensive computational and experimental studies have established that the most stable conformation is the s-cis (or bisected) conformation, where the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds.[5][6] This preference is attributed to the favorable orbital overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring, leading to a stabilizing conjugative effect.

In this s-cis arrangement, the carbonyl group is positioned to maximize electronic communication with the cyclopropyl ring. A less stable s-trans conformation, where the carbonyl group is anti-periplanar to the cyclopropyl ring, also represents a local energy minimum. The energy barrier for rotation between these conformers is relatively low.[5]

For this compound, it is highly probable that the same electronic factors govern the conformation around the C(cyclopropyl)-C(carbonyl) bond, leading to a strong preference for the s-cis conformation.

Figure 1: s-cis and s-trans conformers of a cyclopropyl ketone.

Influence of the Phenylpropyl Chain

The flexible 3-phenylpropyl chain can adopt numerous conformations. The overall shape of the molecule will be a dynamic equilibrium of these conformers. The phenyl ring, due to its size, will likely orient itself to minimize steric hindrance with the rest of the molecule. This could potentially lead to a folded or extended conformation of the alkyl chain, which may be influenced by solvent effects.

While a comprehensive analysis of all possible conformers of the phenylpropyl chain is beyond the scope of this guide, it is important to recognize that its flexibility will contribute to the overall conformational ensemble of the molecule.

Experimental and Computational Workflows for Conformation Elucidation

Determining the precise conformational preferences of this compound requires a synergistic approach combining synthesis, spectroscopic analysis, and computational modeling.

Figure 2: Workflow for the conformational analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene with 4-chlorobutanoyl chloride to form 4-chloro-1-phenylbutan-1-one, followed by intramolecular cyclization. A more direct and modern approach could involve the coupling of a cyclopropyl organometallic reagent with a suitable phenylpropanoyl derivative. Below is a detailed, generalized protocol for a potential synthetic route.

Protocol 1: Synthesis of this compound

Materials:

-

3-Phenylpropanoyl chloride

-

Cyclopropylmagnesium bromide solution (in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-phenylpropanoyl chloride (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropylmagnesium bromide (1.1 eq) in THF via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization and Conformational Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide crucial information about the connectivity of the molecule. The coupling constants between the cyclopropyl protons and the adjacent carbonyl group can offer insights into the dihedral angles and, by extension, the preferred conformation.[7] The Karplus relationship can be used to correlate the observed vicinal coupling constants to the torsional angles.[8]

-

¹³C NMR: The chemical shift of the carbonyl carbon can be indicative of the degree of conjugation with the cyclopropyl ring, providing indirect evidence for the preferred conformation.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can reveal through-space interactions between protons. Correlations between the cyclopropyl protons and the protons of the phenylpropyl chain would provide definitive evidence for the spatial proximity of these groups and help to elucidate the dominant conformation in solution.

X-ray Crystallography:

If a single crystal of this compound can be obtained, X-ray crystallography would provide the most definitive and unambiguous determination of its solid-state conformation.[9] This would serve as a crucial benchmark for validating the results from computational studies and NMR analysis.

Computational Modeling

Density Functional Theory (DFT) Calculations:

DFT calculations are a powerful tool for exploring the conformational landscape of molecules.[10][11] A detailed computational study of this compound would involve the following steps:

Protocol 2: Computational Conformational Analysis using DFT

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This involves rotating around the key single bonds (C(cyclopropyl)-C(carbonyl) and bonds within the phenylpropyl chain).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[5]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Analysis: Compare the relative energies of the conformers to determine the most stable conformations and their population distribution at a given temperature.

-

Transition State Search: To understand the dynamics of conformational changes, locate the transition state structures connecting the low-energy conformers and calculate the energy barriers for rotation.

-

NMR Chemical Shift and Coupling Constant Prediction: Calculate the NMR chemical shifts and coupling constants for the most stable conformers and compare them with the experimental data for validation.

Conclusion and Future Directions

The molecular structure and conformation of this compound are dictated by a delicate interplay of electronic and steric effects. The strong electronic conjugation between the cyclopropyl ring and the carbonyl group is expected to enforce a dominant s-cis conformation around the C(cyclopropyl)-C(carbonyl) bond. The flexible phenylpropyl chain will exist as a dynamic ensemble of conformers, with its preferred orientation likely minimizing steric clashes.

A comprehensive understanding of this molecule's three-dimensional nature is critical for its application in drug design and as a synthetic building block. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating its conformational preferences with a high degree of confidence.

Future research in this area could focus on the synthesis and conformational analysis of substituted derivatives of this compound to probe the influence of different functional groups on its structure and biological activity. Furthermore, studying the conformational changes upon binding to a biological target would provide invaluable insights for the rational design of new and more potent therapeutic agents.

References

-

Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Retrieved from [Link]

-

Chen, I., & Foloppe, N. (2014). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 22(17), 4873-4888. [Link]

-

Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Wang, Y., et al. (2025). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 23, 167-173. [Link]

-

Yadav, J. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 547-554. [Link]

-

Chen, J. R., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(40), 13133-13136. [Link]

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

-

Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Retrieved from [Link]

-

Yadav, J. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 547-554. [Link]

-

Agasti, S., et al. (2022). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. ACS Catalysis, 12(15), 9225-9231. [Link]

-

Wang, Y., et al. (2025). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 23, 167-173. [Link]

- Kutateladze, A. G., & Ponomarev, S. V. (2004). Stereochemistry of Spiro[2.5]octan-4-ones. Synthesis and 1H NMR Spectra. Russian Journal of Organic Chemistry, 40(8), 1129-1135.

- Lévesque, É., & Rousseaux, S. A. L. (2021). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto.

-

Sala, R. D., et al. (2014). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 79(12), 5866-5873. [Link]

-

Stothers, J. B., & Marr, D. H. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225-231. [Link]

-

Sahlberg, C., & Axen, A. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling, 58(11), 2329-2341. [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5413. [Link]

- LibreTexts. (2019). 2.

- Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.

- Abe, H., et al. (2016). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. Journal of Molecular Liquids, 223, 111-117.

-

Jang, S. B., et al. (2001). Crystallization and preliminary X-ray analysis of a NADPH 2-ketopropyl-coenzyme M oxidoreductase/carboxylase. Acta Crystallographica Section D: Biological Crystallography, 57(3), 445-447. [Link]

-

Meng, Q., et al. (2022). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters, 24(1), 164-169. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Cristofoli, A., et al. (2012). Conformational Analysis of a Cyclopropane Analogue of Phenylalanine with Two Geminal Phenyl Substituents. The Journal of Organic Chemistry, 77(17), 7526-7534.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uwlax.edu [uwlax.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine | MDPI [mdpi.com]

- 10. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-3-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclopropyl-3-phenylpropan-1-one, a molecule of interest in medicinal chemistry and drug development. The guide details a practical and efficient synthetic pathway, rooted in the catalytic hydrogenation of a chalcone-like precursor. It further provides a thorough characterization of the target compound, including its physicochemical properties and expected spectroscopic data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and the development of new therapeutic agents.

Introduction

Cyclopropyl ketones are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The presence of the cyclopropyl moiety can impart unique conformational rigidity and metabolic stability to a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with its combination of a cyclopropyl ring and a phenylpropyl chain, represents a versatile scaffold for the development of novel therapeutics. This guide offers a detailed exploration of its synthesis and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound

The most direct and efficient route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 1-cyclopropyl-3-phenyl-2-propen-1-one. This method is highly selective for the reduction of the carbon-carbon double bond, leaving the carbonyl group and the aromatic ring intact.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Claisen-Schmidt Condensation: Formation of the chalcone-like precursor, 1-cyclopropyl-3-phenyl-2-propen-1-one, through the base-catalyzed condensation of cyclopropyl methyl ketone and benzaldehyde.

-

Catalytic Hydrogenation: Selective reduction of the α,β-unsaturated double bond of the precursor to yield the target compound, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of chalcones.

Materials:

-

1-Cyclopropyl-3-phenyl-2-propen-1-one

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas balloon

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Vacuum line

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-cyclopropyl-3-phenyl-2-propen-1-one in a suitable solvent (e.g., methanol or ethyl acetate).

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask with a septum and purge the flask with an inert gas, such as nitrogen or argon.

-

Connect the flask to a hydrogen gas balloon.

-

Evacuate the flask under vacuum and then backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, if necessary, to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected physicochemical properties and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, acetone) | Inferred from structure |

Spectroscopic Data

The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~ 7.20 - 7.35 | Multiplet | 5H |

| Methylene (-CH₂-Ph) | ~ 2.95 | Triplet | 2H |

| Methylene (-CO-CH₂-) | ~ 2.75 | Triplet | 2H |

| Cyclopropyl Methine (-CH-) | ~ 1.80 - 1.90 | Multiplet | 1H |

| Cyclopropyl Methylene (-CH₂-) | ~ 0.80 - 1.10 | Multiplet | 4H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 209 |

| Aromatic C (quaternary) | ~ 141 |

| Aromatic CH | ~ 128.5 (ortho), ~ 128.3 (meta), ~ 126 (para) |

| Methylene (-CH₂-Ph) | ~ 40 |

| Methylene (-CO-CH₂-) | ~ 30 |

| Cyclopropyl Methine (-CH-) | ~ 20 |

| Cyclopropyl Methylene (-CH₂-) | ~ 11 |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) stretch | ~ 1685 - 1705 |

| C-H (aromatic) stretch | ~ 3000 - 3100 |

| C-H (aliphatic) stretch | ~ 2850 - 3000 |

| C=C (aromatic) stretch | ~ 1450 - 1600 |

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | m/z |

| [M]⁺ | 174 |

| [M - C₃H₅]⁺ (loss of cyclopropyl) | 133 |

| [C₆H₅CH₂CH₂]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound via the catalytic hydrogenation of its chalcone precursor. The guide has also provided a comprehensive set of expected characterization data, including physicochemical properties and spectroscopic signatures. By following the detailed protocols and referencing the provided data, researchers and drug development professionals can confidently synthesize and characterize this valuable molecular scaffold for its potential applications in medicinal chemistry.

References

-

PubChem. 1-Cyclopropyl-3-phenyl-2-propen-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

"1-Cyclopropyl-3-phenylpropan-1-one" solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Cyclopropyl-3-phenylpropan-1-one in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a ketone of interest in synthetic chemistry and pharmaceutical development. In the absence of extensive published experimental solubility data, this document establishes a robust theoretical solubility profile based on the molecule's physicochemical properties and established principles of intermolecular forces. We present a detailed examination of its predicted behavior in nonpolar, polar aprotic, and polar protic solvents. Furthermore, this guide equips researchers with a field-proven, step-by-step protocol for the experimental determination of solubility, ensuring that theoretical predictions can be systematically validated in a laboratory setting. A logical workflow for solvent selection is also provided to guide scientists in choosing appropriate media for various applications, from chemical reactions to purification.

Introduction: Understanding the Molecule and the Medium

This compound is an organic compound featuring a distinct molecular architecture: a polar carbonyl (ketone) group, a nonpolar cyclopropyl ring, a short alkyl chain, and a nonpolar phenyl group. Its molecular formula is C₁₂H₁₄O, with a molar mass of approximately 174.24 g/mol .[1] The interplay between the polar ketone functional group and the significant nonpolar hydrocarbon regions dictates its interaction with various solvents.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility influences bioavailability and formulation strategies. In synthetic chemistry, solvent choice is critical for reaction efficiency, controlling reaction rates, and facilitating the purification of products through techniques like crystallization and chromatography.[2] This guide aims to provide a foundational understanding to inform these critical decisions.

Physicochemical Properties and Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] We can predict the solubility of this compound by analyzing its structure.

-

Polarity and Lipophilicity: The molecule contains a polar C=O bond, which creates a dipole moment. However, the bulk of the molecule, consisting of 12 carbon atoms and 14 hydrogen atoms, is nonpolar. The computed XLogP3 value, a measure of lipophilicity, is 2.3, indicating a preference for nonpolar (lipid-like) environments over polar (water-like) ones.[1]

-

Hydrogen Bonding Capability: The oxygen atom of the ketone group possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor . It cannot, however, act as a hydrogen bond donor, a factor that significantly influences its interaction with protic solvents.[4][5]

Based on these properties, we can forecast its solubility across different solvent classes.

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane)

These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large, nonpolar surface area of this compound, contributed by the phenyl ring and hydrocarbon backbone, suggests that it will readily interact with these solvents.

-

Predicted Solubility: High . The dominant intermolecular forces between the solute and solvent will be dispersion forces, leading to favorable mixing.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM))

These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen donation. They are highly effective at dissolving compounds like ketones.[6] The dipole-dipole interactions between the solvent's polar groups and the ketone's carbonyl group, supplemented by dispersion forces, create a strong affinity.

-

Predicted Solubility: High . These solvents are often the best choice for achieving complete solubilization for applications like running chemical reactions.

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol)

These solvents are characterized by the presence of O-H bonds, making them capable of both donating and accepting hydrogen bonds. While this compound can accept a hydrogen bond from the solvent, this interaction must compete with the solvent's strong self-association through its own hydrogen bonding network.

-

Predicted Solubility: Moderate to High . Solubility is expected to be good, but potentially less than in polar aprotic solvents of similar polarity. The energy cost of disrupting the solvent's hydrogen bonding network may slightly limit solubility.

Water

Water is a highly polar, protic solvent with a strong hydrogen-bonding network. For a ketone to be water-soluble, the influence of its polar carbonyl group must overcome the nonpolar nature of its hydrocarbon structure. A general rule for ketones is that water solubility drops significantly for molecules with more than four or five carbon atoms.[4][6][7] Given its 12-carbon structure and positive XLogP3 value, this compound is predominantly hydrophobic.

-

Predicted Solubility: Insoluble or Very Low .

Summary of Predicted Solubility

The following table summarizes the predicted solubility of this compound and the key intermolecular forces driving the interaction.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Toluene | High | London Dispersion Forces |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DCM | High | Dipole-Dipole Interactions, Dispersion Forces |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen Bonding (Acceptor), Dipole-Dipole, Dispersion Forces |

| Aqueous | Water | Insoluble | N/A (Hydrophobic effects dominate) |

Experimental Protocol for Solubility Determination

Theoretical predictions require experimental validation. The following protocol provides a robust, self-validating method for quantitatively determining the solubility of a solid compound like this compound at a given temperature (e.g., room temperature, ~25°C).

Methodology: Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of the compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Small vials (e.g., 4 mL) with screw caps

-

Vortex mixer or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Procedure:

-

Preparation of Supersaturated Solution:

-

Rationale: Starting with an excess of solid ensures that equilibrium is reached from a state of saturation.

-

Action: Add an excess amount of solid this compound to a pre-weighed vial. For example, add ~50 mg of the compound to 2 mL of the chosen solvent. The exact mass is not critical, but it must be in clear excess (i.e., undissolved solid should be visible).

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required to ensure the solvent is fully saturated.

-

Action: Tightly cap the vial and place it on an orbital shaker or use a vortex mixer to agitate it periodically. Allow the mixture to equilibrate for at least 24 hours at a constant temperature. For many organic systems, equilibrium is reached faster, but 24 hours is a conservative and reliable timeframe.

-

-

Phase Separation:

-

Rationale: It is critical to sample only the saturated liquid phase without any undissolved solid particles, which would artificially inflate the measured concentration.

-

Action: Allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

-

-

Sample Collection and Filtration:

-

Rationale: Filtration removes any suspended microparticles, ensuring the sample is a true solution.

-

Action: Carefully draw a known volume of the supernatant (the clear liquid) into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of the filtrate to saturate the filter membrane and avoid adsorption effects. Collect a precise volume of the subsequent filtrate into a clean, pre-weighed vial or directly into a volumetric flask.

-

-

Dilution and Quantification:

-

Rationale: The saturated solution will likely be too concentrated for direct analysis and must be diluted to fall within the linear range of the analytical instrument.

-

Action: Dilute the filtered sample with a known volume of the same solvent to an appropriate concentration. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration.

-

-

Calculation:

-

Rationale: Back-calculate from the diluted sample to find the concentration of the original saturated solution.

-

Action: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Logical Workflow for Solvent Selection

The choice of solvent is purpose-driven. The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended application.

Caption: Logical workflow for solvent selection based on application.

Conclusion

This compound is a moderately polar ketone with significant nonpolar character. This duality predicts high solubility in a broad range of common nonpolar and polar aprotic organic solvents, with moderate to high solubility in polar protic solvents. It is expected to be insoluble in water . This theoretical profile serves as a strong starting point for researchers. However, for critical applications in synthesis and pharmaceutical formulation, these predictions must be confirmed through rigorous experimental measurement. The provided analytical protocol offers a reliable framework for obtaining precise quantitative solubility data, enabling informed and scientifically sound decisions in the laboratory.

References

- Vertex AI Search. (n.d.). 3-Phenylpropylamine - Solubility of Things. Retrieved January 22, 2026.

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 22, 2026, from [Link]

- Institute of Chemistry, University of the Philippines. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

- Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026.

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-3-phenylpropane-1,3-dione. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. ACS Publications. Retrieved January 22, 2026, from [Link]

-

Clark, J. (n.d.). an introduction to aldehydes and ketones. Chemguide. Retrieved January 22, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 22, 2026, from [Link]

- Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026.

-

Cheméo. (n.d.). Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). Retrieved January 22, 2026, from [Link]

- Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. Retrieved January 22, 2026.

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. Retrieved January 22, 2026, from [Link]

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 22, 2026.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 22, 2026, from [Link]

-

Kumar, V., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-3-phenylpropan-1-ol. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(6-Cyclopropyl-3-pyridinyl)propan-2-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylprop-1-en-1-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpropan-1-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to the Thermochemical Properties of 1-Cyclopropyl-3-phenylpropan-1-one

This guide provides a comprehensive technical overview of the methodologies for determining the thermochemical properties of 1-cyclopropyl-3-phenylpropan-1-one. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical experimental and computational approaches necessary for a thorough characterization of this molecule. Given the limited publicly available experimental data for this specific compound, this guide focuses on establishing a robust framework for its thermochemical analysis, drawing parallels with structurally related molecules.

Introduction: The Significance of Thermochemical Data

Thermochemical properties are fundamental to understanding the stability, reactivity, and safety of a chemical compound. For a molecule like this compound, which possesses both a strained cyclopropyl ring and a flexible propanone linker, these properties are of particular interest. The interplay between these structural motifs can significantly influence the compound's energetic landscape. Accurate thermochemical data, such as the enthalpy of formation, is crucial for process safety assessments, reaction optimization, and computational modeling of its behavior in various environments.

Molecular Overview

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₁₄O[1]

-

Molecular Weight: 174.24 g/mol [1]

-

CAS Number: 136120-65-5[1]

The presence of the cyclopropyl ketone moiety suggests a potential for interesting electronic and steric effects that can impact its thermochemical behavior.

Core Thermochemical Properties and Their Determination

A comprehensive thermochemical characterization of this compound involves the determination of several key parameters. The following sections detail the experimental methodologies for acquiring this data.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic molecules, it is most commonly determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry.[2][3]

Experimental Protocol: Constant-Volume Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.

-

Calculation: The heat released by the combustion reaction (q) is calculated using the equation q = -CΔT, where C is the heat capacity of the calorimeter and ΔT is the temperature change.[2] The molar heat of combustion is then determined from the mass of the sample.[3]

Causality Behind Experimental Choices:

-

High-Purity Sample: The presence of impurities would lead to an inaccurate enthalpy of combustion value.

-

Excess Oxygen: Ensures complete combustion to carbon dioxide and water, which is essential for accurate calculations.

Diagram: Combustion Calorimetry Workflow

Caption: Workflow for determining the enthalpy of formation.

Phase Transitions: Enthalpy of Fusion and Vaporization

Differential Scanning Calorimetry (DSC) is a powerful technique for studying thermal transitions such as melting (fusion) and boiling (vaporization).[4][5]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Encapsulation: A small, accurately weighed sample is sealed in an aluminum pan.

-

Heating Program: The sample and a reference pan are subjected to a controlled temperature program.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.

Data Presentation: Expected DSC Data for this compound

| Parameter | Expected Value Range | Significance |

| Melting Point (Tfus) | To be determined | Purity indicator and physical property |

| Enthalpy of Fusion (ΔfusH°) | To be determined | Energy required for melting |

Causality Behind Experimental Choices:

-

Controlled Heating Rate: Allows for the clear separation of thermal events.

-

Inert Atmosphere: Prevents oxidative degradation of the sample during analysis.

Thermal Stability

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of a compound.[6][7][8][9][10]

Experimental Protocol: Thermogravimetric Analysis

-

Sample Loading: A small sample is placed in a TGA pan.

-

Heating under Controlled Atmosphere: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Mass Change Monitoring: The mass of the sample is continuously monitored as a function of temperature.

Data Presentation: Expected TGA Data for this compound

| Parameter | Expected Observation | Significance |

| Onset of Decomposition | To be determined | Upper-temperature limit for stability |

| Mass Loss Steps | To be determined | Indicates decomposition pathways |

| Residual Mass | To be determined | Information on non-volatile decomposition products |

Diagram: Combined DSC and TGA Analysis Workflow

Caption: Parallel thermal analysis workflow.

Comparative Analysis with Related Compounds

In the absence of direct experimental data, comparing with structurally similar compounds can provide valuable estimations.

| Compound | Property | Value | Source |

| Cyclopropyl phenyl ketone | ΔfG° | 77.56 kJ/mol | Cheméo[11] |

| Cyclopropylbenzene | ΔfH°(gas) | To be determined | NIST WebBook[12][13] |

| 3-Phenylpropanol | ΔvapH° | To be determined | NIST WebBook[14] |

This comparative data can serve as a benchmark for validating experimentally determined values for this compound.

Sample Purity and Synthesis Considerations

The accuracy of thermochemical measurements is highly dependent on sample purity. Therefore, a reliable synthetic route and rigorous purification are paramount. Several methods for the synthesis of cyclopropane-containing molecules have been reported.[15][16][17] A potential synthetic approach could involve the acylation of a suitable precursor. The final product should be purified by techniques such as column chromatography and recrystallization, and its purity confirmed by NMR, and elemental analysis.

Conclusion

This technical guide has outlined a comprehensive strategy for the thermochemical characterization of this compound. By employing a combination of combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, researchers can obtain crucial data on its enthalpy of formation, phase behavior, and thermal stability. These experimental endeavors, supported by comparative analysis and a strong emphasis on sample purity, will provide the fundamental thermochemical data required for its safe and effective application in research and development.

References

- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.

- TGA Analysis in Pharmaceuticals.

- Thermogravimetric Analysis.Improved Pharma.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.TA Instruments.

- Thermogravimetric Analysis in Pharmaceuticals.Veeprho.

- Thermogravimetric Analysis (TGA)

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Differential Scanning Calorimeter.

- Differential Scanning Calorimetry (DSC) Testing.TCA Lab / Alfa Chemistry.

- Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals.

- Calorimetry Experiments.IB Chemistry Revision Notes - Save My Exams.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.

- This compound.PubChem.

- Synthesis of cyclopropanes.Organic Chemistry Portal.

- Chemical Properties of Cyclopropyl phenyl ketone (CAS 3481-02-5).Cheméo.

- Calorimetry: Calculating ΔH Combustion.Chemistry | Tailored Tutors - YouTube.

- Benzene, cyclopropyl-.the NIST WebBook - National Institute of Standards and Technology.

- Constant-volume calorimetry.Khan Academy.

- Benzene, cyclopropyl-.the NIST WebBook.

- Calorimetry.

- 17.

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.Googleapis.com.